molecular formula C10H11BrF3NO3S B12114530 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide

3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide

Cat. No.: B12114530
M. Wt: 362.17 g/mol
InChI Key: MVBAKQAZXCFVHT-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced through nucleophilic substitution using a trifluoromethoxy reagent, such as trifluoromethoxy iodide (CF3OI), under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfonic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes involving sulfonamide interactions.

    Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: Applications in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide: Similar structure with the bromine atom at the para position.

    3-Chloro-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide: Chlorine atom instead of bromine.

    3-Bromo-N-(1-methyl-2-methoxyethyl)-benzenesulfonamide: Methoxy group instead of trifluoromethoxy.

Uniqueness

The presence of the trifluoromethoxy group in 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide may confer unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties can enhance its potential as a pharmaceutical agent or chemical reagent.

Properties

Molecular Formula

C10H11BrF3NO3S

Molecular Weight

362.17 g/mol

IUPAC Name

3-bromo-N-[1-(trifluoromethoxy)propan-2-yl]benzenesulfonamide

InChI

InChI=1S/C10H11BrF3NO3S/c1-7(6-18-10(12,13)14)15-19(16,17)9-4-2-3-8(11)5-9/h2-5,7,15H,6H2,1H3

InChI Key

MVBAKQAZXCFVHT-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)(F)F)NS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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